4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Description
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Properties
IUPAC Name |
4-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3O/c12-7-5-14-6-8-10(7)11(13)15-16(8)9-3-1-2-4-17-9/h5-6,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUMBVNDFWDOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CN=CC(=C3C(=N2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been reported to play a significant role in cell biology. They are used as biologically active compounds for the treatment of various disorders in the human body.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes at the molecular level that could potentially influence cellular processes.
Biochemical Pathways
Based on the properties of similar compounds, it can be inferred that it may influence various biochemical pathways, leading to downstream effects that can impact cellular functions.
Pharmacokinetics
It is known that the compound has a melting point of 34-37 °c (lit), a boiling point of 81 °C/20 mmHg (lit), and a density of 11274 (rough estimate). These properties can influence the compound’s bioavailability.
Biological Activity
4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 363.58 g/mol. The structure features a pyrazolo[3,4-c]pyridine core substituted with chlorine and iodine atoms, as well as a tetrahydro-2H-pyran moiety. The predicted boiling point is approximately 470°C, and it has a density of about 2.04 g/cm³ .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The halogen substituents (chlorine and iodine) may enhance its binding affinity and selectivity towards these targets, potentially modulating various biochemical pathways.
Antitumor Activity
Research has indicated that derivatives of pyrazolo[3,4-c]pyridine exhibit significant antitumor properties. For example, studies have shown that certain compounds within this class can inhibit cancer cell proliferation in vitro. In particular, compounds similar to this compound have demonstrated moderate cytotoxicity against ovarian and breast cancer cell lines while showing limited toxicity to noncancerous cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyrrolo[3,4-c]pyridine derivatives have been investigated for their effects against various pathogens, including mycobacteria. Some studies report that modifications to the core structure can lead to enhanced activity against Mycobacterium tuberculosis, indicating that 4-Chloro-3-iodo derivatives may also exhibit similar effects .
Neuroprotective Effects
Recent investigations into the biological activities of related compounds suggest neuroprotective properties. These derivatives have been explored for their ability to modulate neurotransmitter systems and provide therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific mechanisms remain to be fully elucidated but may involve antioxidant activity or modulation of neuroinflammatory pathways .
Case Studies and Research Findings
A study conducted by Kalai et al. synthesized various pyrazolo[3,4-c]pyridine derivatives and evaluated their anticancer activity against different cell lines. The results indicated that certain modifications significantly improved cytotoxicity against ovarian cancer cells while maintaining low toxicity towards healthy cells. This highlights the potential of 4-Chloro-3-iodo derivatives in targeted cancer therapies .
Another investigation focused on the antimicrobial properties of related compounds showed promising results against Mycobacterium tuberculosis, with some derivatives achieving MIC values below 0.15 µM. This suggests that structural variations in compounds like 4-Chloro-3-iodo can lead to enhanced efficacy against resistant strains of bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
